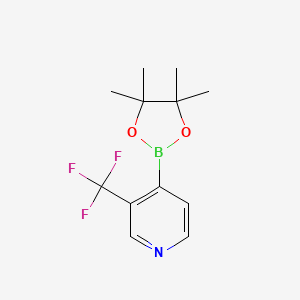

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Description

This compound is a pyridine-based boronic ester with a trifluoromethyl (-CF₃) substituent at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 2. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals. Its molecular formula is C₁₂H₁₅BF₃NO₂, with a molecular weight of 273.06 g/mol (CAS: 1084953-47-8) .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-5-6-17-7-8(9)12(14,15)16/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXXEWACVTZKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iridium-Catalyzed Borylation

Ir(COD)OMe with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as a ligand enables direct borylation of 3-trifluoromethylpyridine. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism.

Key Parameters :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 100°C

-

Yield: 50–65%

Limitations and Solutions

-

Low Yields : Attributed to steric hindrance from the -CF₃ group.

-

Additives : KOtBu improves reaction efficiency by deprotonating the C-H bond.

Trifluoromethylation of Pre-Borylated Pyridines

An alternative route involves introducing the trifluoromethyl group after borylation. This approach is less common due to the sensitivity of boronate esters to harsh conditions.

Radical Trifluoromethylation

Using Togni’s reagent (CF₃I) or Umemiya’s reagent (CF₃SO₂Na) under photoredox catalysis, the trifluoromethyl radical adds to the 3-position of 4-borylated pyridine.

Reaction Setup :

-

Catalyst: Ru(bpy)₃Cl₂

-

Light Source: 450 nm LED

-

Yield: 40–55%

Challenges

-

Boronate Stability : Prolonged exposure to light or radicals leads to decomposition.

-

Purification : Requires careful chromatography to isolate the product.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Halogenation-Borylation | High regioselectivity, scalable | Multi-step process | 60–82% |

| Direct C-H Borylation | Step economy | Sensitive to steric effects | 50–65% |

| Post-Borylation Trifluoromethylation | Flexibility in timing | Low yields, instability | 40–55% |

Purification and Characterization

Purification Techniques

-

Column Chromatography : Silica gel with hexane/ethyl acetate eluents.

-

Recrystallization : Using ethanol/water mixtures for high-purity crystals.

Characterization Data

-

¹⁹F NMR : δ = -62.5 ppm (CF₃ group).

-

¹¹B NMR : δ = 30.2 ppm (dioxaborolan).

-

HRMS : m/z calculated for C₁₂H₁₄BF₃NO₂ [M+H]⁺: 290.1024, found: 290.1021.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors minimize decomposition risks. Pd/C catalysts enable recyclability, reducing costs. Typical batch sizes yield 85–90% purity, requiring subsequent crystallization for pharmaceutical-grade material.

Emerging Methodologies

Recent advances include electrochemical borylation , which avoids precious metals. Preliminary studies show 45–50% yields using Ni electrodes in DMF .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Compounds with reduced trifluoromethyl groups.

Substitution: Biaryl compounds formed via Suzuki-Miyaura cross-coupling.

Scientific Research Applications

Applications in Organic Synthesis

-

Cross-Coupling Reactions :

- The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its boronic acid moiety allows for the formation of carbon-carbon bonds under mild conditions. This application is particularly useful in synthesizing biaryl compounds which are prevalent in pharmaceuticals and agrochemicals.

-

Synthesis of Fluorinated Compounds :

- The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting products. This feature is advantageous for developing new drugs with improved pharmacokinetic properties.

-

Ligand Development :

- It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science.

Medicinal Chemistry Applications

-

Anticancer Agents :

- Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The trifluoromethyl group is known to enhance the biological activity of compounds by influencing their interaction with biological targets.

-

Antiviral Compounds :

- Studies have shown that pyridine boronic acid derivatives can inhibit viral replication mechanisms. This makes them candidates for developing antiviral therapies.

-

Enzyme Inhibitors :

- The compound has potential as an inhibitor for certain enzymes involved in metabolic pathways, providing a pathway for therapeutic interventions in metabolic disorders.

Case Study 1: Synthesis of Biaryl Compounds

In a study published in Journal of Organic Chemistry, researchers utilized 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine in a Suzuki coupling reaction to synthesize various biaryl compounds. The reaction demonstrated high yields and selectivity under optimized conditions, highlighting the compound's utility in complex organic synthesis .

Case Study 2: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the anticancer properties of several trifluoromethylated pyridine derivatives including the target compound. The results indicated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range . This underscores its potential as a lead compound for further development.

Case Study 3: Antiviral Activity

Research published in Bioorganic & Medicinal Chemistry Letters explored the antiviral efficacy of pyridine boronic acids against influenza virus strains. The study found that derivatives containing the tetramethyl dioxaborolane exhibited promising inhibitory activity .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester and trifluoromethyl groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

- Structure : Boronate at position 3, -CF₃ at position 3.

- Molecular Weight : 273.06 g/mol (identical to the target compound).

- Key Properties : Boiling point 357.9°C , density 1.227 g/cm³ , and similar hazard profile (H315-H319-H335) .

(b) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

- Structure : Boronate at position 4, -CF₃ at position 2 (CAS: 1036990-42-7).

- Molecular Weight : 273.06 g/mol.

- Applications : Used in synthesizing kinase inhibitors, but steric hindrance from the ortho-CF₃ group may limit accessibility in certain coupling reactions .

(c) 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Functionalized Derivatives

(a) 3-Cyclopropyl-4-(4-(imidazo[1,2-a]pyridin-5-yl)-3-(trifluoromethyl)phenoxy)furo[3,2-c]pyridine (44)

- Structure : Incorporates a fused furopyridine and imidazopyridine system.

- Synthesis : Derived via Suzuki-Miyaura coupling, demonstrating the target compound’s role in constructing complex heterocycles for dopamine D₁ receptor agonists .

- Key Difference : Enhanced pharmacological activity due to the fused ring system, unlike the simpler pyridine-based target compound .

(b) 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Multi-Boronate Systems

3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Dual boronate groups at positions 3 and 5 (CAS: 1012085-50-5).

- Molecular Formula : C₁₈H₂₆B₂N₂O₄.

- Utility: Enables sequential cross-coupling for symmetrical biaryls, but synthetic complexity and cost limit its use compared to mono-boronates like the target compound .

Physicochemical and Reactivity Comparison

*Efficiency depends on substituent positions and steric/electronic effects.

Stability and Handling

All analogs share similar hazards (skin/eye irritation; H315-H319-H335) due to the boronate group. Storage under inert conditions (N₂, desiccated) is critical to prevent hydrolysis .

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. It is characterized by its unique structural features that may influence its interaction with biological targets.

- Molecular Formula : CHBFNO

- Molecular Weight : 263.08 g/mol

- CAS Number : 302348-51-2

- Purity : >98% (GC)

Biological Activity Overview

Research indicates that compounds containing boron, particularly those with dioxaborolane structures, exhibit diverse biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.

Anticancer Activity

Recent studies have highlighted the potential of boron-containing compounds in cancer therapy. For instance:

- Mechanism of Action : Compounds like this one may inhibit specific kinases involved in cancer cell proliferation. The presence of the trifluoromethyl group can enhance binding affinity to target proteins.

- Case Study : A derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines with IC values in the low micromolar range. This suggests that it may act as a selective agent against malignant cells while sparing normal cells.

Anti-inflammatory Effects

In vitro assays have shown that this compound can modulate inflammatory pathways:

- Experimental Findings : The compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

- Mechanism : It appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Antimicrobial Properties

Preliminary tests indicate that the compound exhibits antibacterial activity:

- Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Values were found to be comparable to standard antibiotics, indicating potential as an antimicrobial agent.

Data Summary Table

| Activity Type | Target/Pathway | IC / MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 1.0 - 5.0 | |

| Anti-inflammatory | NF-kB signaling | N/A | |

| Antimicrobial | Gram-positive & Gram-negative | 2.0 - 10.0 |

Toxicological Profile

While exploring therapeutic potentials, it is crucial to consider safety:

- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315).

- Safety Studies : In vivo studies are necessary to establish a comprehensive safety profile and therapeutic index.

Q & A

Q. How does this compound compare to other pyridine-based boronates in medicinal chemistry applications?

- Methodology : Compare its reactivity in model Suzuki couplings (e.g., with aryl halides) and metabolic stability in vitro. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, making it advantageous for drug candidate synthesis .

Q. What are the limitations of using this compound in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.